molecular formula C18H14FNO2S B2676295 Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate CAS No. 900019-70-7

Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate

Cat. No. B2676295
CAS RN: 900019-70-7
M. Wt: 327.37
InChI Key: RDYBFVSCCCZGJV-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also has fluorophenyl and phenyl groups attached to the thiazole .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiazole ring and multiple phenyl groups. The fluorine atom attached to one of the phenyl rings would also add to the complexity .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used. Thiazoles are known to participate in various chemical reactions. The presence of the fluorophenyl and phenyl groups could also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of the fluorine atom would influence its properties .

Scientific Research Applications

Fluorescent Chemosensors Development

Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate is an example of compounds that can be used in the development of fluorescent chemosensors. These chemosensors are designed to detect various analytes, including metal ions (e.g., Zn2+, Cu2+, Al3+), anions (e.g., CH3COO−, PO43−), and neutral molecules (e.g., cysteine, glutathione) with high selectivity and sensitivity. Such chemosensors are crucial for environmental monitoring, medical diagnostics, and biochemical research (Roy, 2021).

Synthesis of Key Intermediates for Pharmaceutical Manufacturing

Compounds structurally related to Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate serve as key intermediates in the synthesis of pharmaceuticals. For instance, 2-Fluoro-4-bromobiphenyl, a related compound, is a critical intermediate for producing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This highlights the compound's significance in drug synthesis and the pharmaceutical industry's supply chain (Qiu et al., 2009).

Antimicrobial, Antitumor, and Antidiabetic Agents Development

The thiazolidinedione moiety, as part of Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate's structure, is notable for its pharmacological properties. Compounds with the thiazolidinedione nucleus, similar to this compound, have been explored for their potential as antimicrobial, antitumor, and antidiabetic agents. These activities stem from their ability to be structurally modified, offering a versatile platform for drug development and therapeutic applications (Singh et al., 2022).

Methanogenic Pathways Analysis

Although not directly mentioned, compounds with complex structures like Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate could potentially be involved in studies related to methanogenic pathways. These studies are crucial for understanding methane production and its environmental impact, highlighting the broader applications of such compounds in environmental sciences (Conrad, 2005).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound could be numerous, depending on its intended use. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be explored in various chemical reactions .

properties

IUPAC Name

methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2S/c1-22-16(21)11-15-17(12-7-9-14(19)10-8-12)20-18(23-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYBFVSCCCZGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate

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